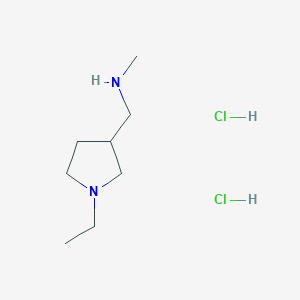
3-pyrrolidinemethanamine, 1-ethyl-N-methyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidinemethanamine, 1-ethyl-N-methyl-, dihydrochloride is a chemical compound with significant biological activity and potential applications in various fields. This compound is known for its unique structure, which includes a pyrrolidine ring, making it an interesting subject for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pyrrolidinemethanamine, 1-ethyl-N-methyl-, dihydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. One common method includes the alkylation of N-methylpyrrolidine with ethyl halides under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure dihydrochloride form.
化学反応の分析
Types of Reactions
3-Pyrrolidinemethanamine, 1-ethyl-N-methyl-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
科学的研究の応用
3-Pyrrolidinemethanamine, 1-ethyl-N-methyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-pyrrolidinemethanamine, 1-ethyl-N-methyl-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular signaling and function, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle.
N-Methylpyrrolidine: A methylated derivative of pyrrolidine.
1-Ethylpyrrolidine: An ethylated derivative of pyrrolidine.
Uniqueness
3-Pyrrolidinemethanamine, 1-ethyl-N-methyl-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrrolidine ring enhances its reactivity and potential for diverse applications compared to its simpler analogs.
特性
IUPAC Name |
1-(1-ethylpyrrolidin-3-yl)-N-methylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-3-10-5-4-8(7-10)6-9-2;;/h8-9H,3-7H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTSBYLNIYWWNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CNC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
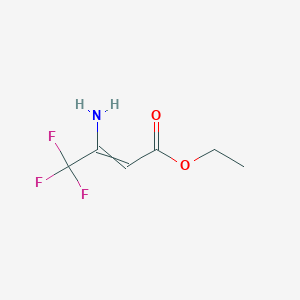
![N-[(2-Chlorophenyl)methyl]-3-(2,5-dimethylpyrrol-1-yl)propan-1-amine;hydrochloride](/img/structure/B7953439.png)
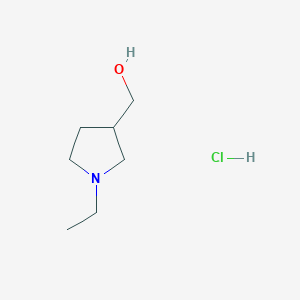
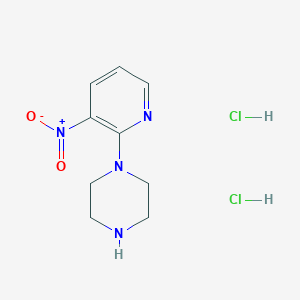
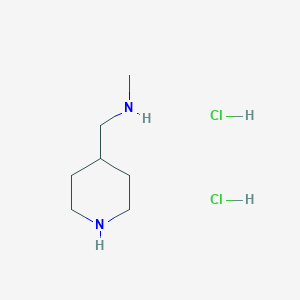
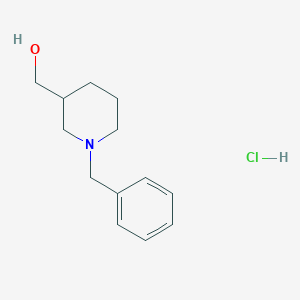
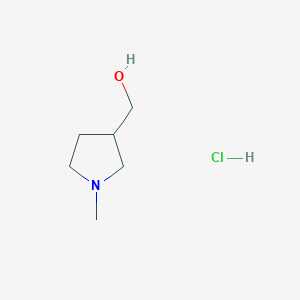
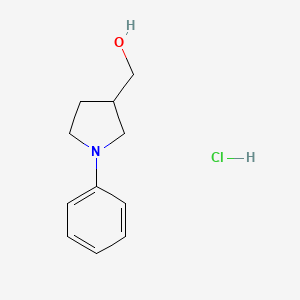
![Piperazine, 1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-, dihydrochloride](/img/structure/B7953520.png)
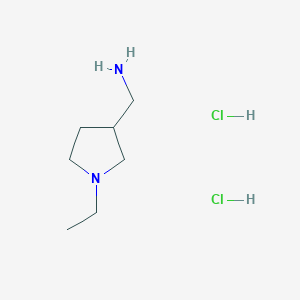
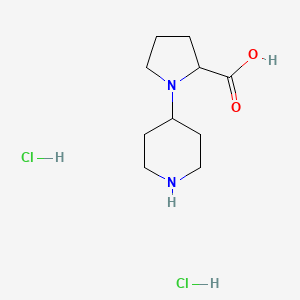
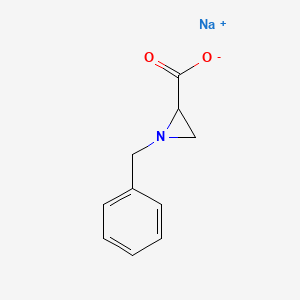
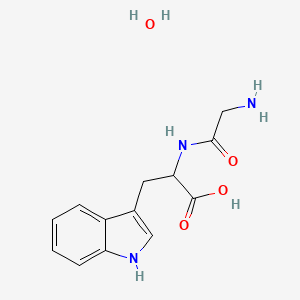
![[3-(Methoxymethyl)phenyl]amine sulfate (salt)](/img/structure/B7953550.png)
